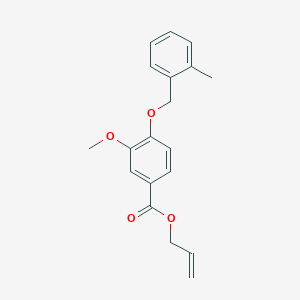
Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C19H20O4 It is a benzoate ester derivative, characterized by the presence of an allyl group, a methoxy group, and a 2-methylbenzyl group attached to the benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate typically involves the esterification of 3-methoxy-4-((2-methylbenzyl)oxy)benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: The compound can be reduced at the ester functional group to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or allyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed for substitution reactions.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl and methoxy groups can participate in binding interactions, while the benzoate core provides structural stability. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-((4-methylbenzyl)oxy)benzoate: Similar in structure but with an ethyl ester instead of an allyl ester.
4-((4-methylbenzyl)oxy)benzohydrazide: Contains a hydrazide group instead of an ester group.
4-((4-methylbenzyl)oxy)benzoic acid: The carboxylic acid derivative of the compound.
Uniqueness: Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization
Eigenschaften
Molekularformel |
C19H20O4 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
prop-2-enyl 3-methoxy-4-[(2-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C19H20O4/c1-4-11-22-19(20)15-9-10-17(18(12-15)21-3)23-13-16-8-6-5-7-14(16)2/h4-10,12H,1,11,13H2,2-3H3 |
InChI-Schlüssel |
JTFSITBQNASUDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)OCC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)
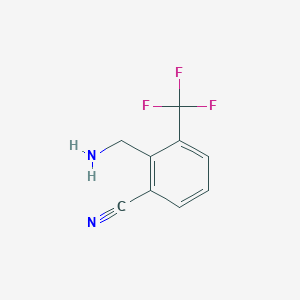
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)
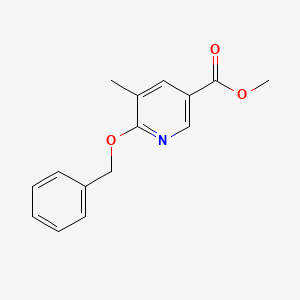
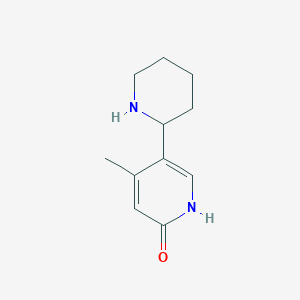
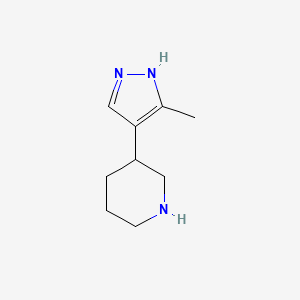
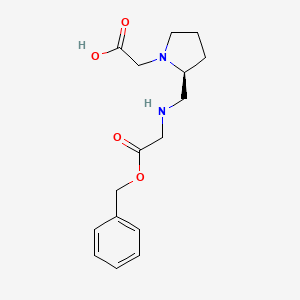

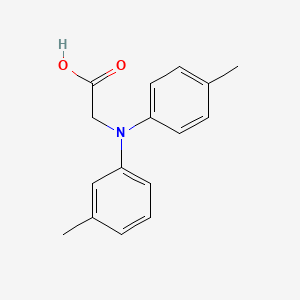
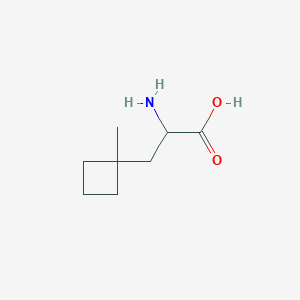
![2-Azabicyclo[5.1.0]octane](/img/structure/B13001303.png)
![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)](/img/structure/B13001305.png)
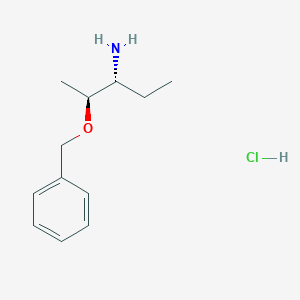
![5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B13001324.png)
